1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride
Overview
Description
1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride is a chemical compound known for its unique structure and properties It is a substituted phenylpiperazine, which is a class of compounds often studied for their potential pharmacological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride typically involves the reaction of 4-fluorophenylpiperazine with butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at these sites, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A closely related compound with similar structural features and potential pharmacological effects.
1-(3-Chlorophenyl)piperazine: Another substituted phenylpiperazine with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
1-(4-Fluoro-phenyl)-4-piperazin-1-YL-butan-1-one dihydrochloride is unique due to its specific substitution pattern and the presence of the butanone moiety.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-piperazin-1-ylbutan-1-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O.2ClH/c15-13-5-3-12(4-6-13)14(18)2-1-9-17-10-7-16-8-11-17;;/h3-6,16H,1-2,7-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLFZGXYXOVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC(=O)C2=CC=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603633 | |
Record name | 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89027-27-0 | |
Record name | 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.